![molecular formula C34H32N4O2 B4925757 10,22-Dimethyl-7,19-diphenyl-2,6,14,18-tetrazatricyclo[18.4.0.08,13]tetracosa-1(20),6,8(13),9,11,18,21,23-octaene-3,15-dione](/img/structure/B4925757.png)
10,22-Dimethyl-7,19-diphenyl-2,6,14,18-tetrazatricyclo[18.4.0.08,13]tetracosa-1(20),6,8(13),9,11,18,21,23-octaene-3,15-dione
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Overview
Description
10,22-Dimethyl-7,19-diphenyl-2,6,14,18-tetrazatricyclo[18.4.0.08,13]tetracosa-1(20),6,8(13),9,11,18,21,23-octaene-3,15-dione is a complex organic compound known for its unique structure and properties. This compound is part of a class of molecules that have significant applications in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 10,22-Dimethyl-7,19-diphenyl-2,6,14,18-tetrazatricyclo[18.4.0.08,13]tetracosa-1(20),6,8(13),9,11,18,21,23-octaene-3,15-dione involves multiple steps and specific reaction conditions. One common method involves the use of organic acids as phase-transfer catalysts and dehydrating agents. These agents help reduce polymerization and side reactions, resulting in a high-purity product . The reaction conditions are typically mild and easy to control, making the synthesis process efficient and reproducible.
Chemical Reactions Analysis
10,22-Dimethyl-7,19-diphenyl-2,6,14,18-tetrazatricyclo[18.4.0.08,13]tetracosa-1(20),6,8(13),9,11,18,21,23-octaene-3,15-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an electron transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells . Its unique structure allows it to efficiently transport electrons, enhancing the performance of these devices. . Additionally, it is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 10,22-Dimethyl-7,19-diphenyl-2,6,14,18-tetrazatricyclo[18.4.0.08,13]tetracosa-1(20),6,8(13),9,11,18,21,23-octaene-3,15-dione involves its ability to interact with specific molecular targets and pathways. In electronic applications, it functions as an electron transport layer, facilitating the movement of electrons between different layers of a device . In biological systems, it may interact with cellular components, enabling targeted delivery of therapeutic agents or imaging of specific tissues .
Comparison with Similar Compounds
10,22-Dimethyl-7,19-diphenyl-2,6,14,18-tetrazatricyclo[18.4.0.08,13]tetracosa-1(20),6,8(13),9,11,18,21,23-octaene-3,15-dione can be compared with similar compounds such as 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline and 4,7-Diphenyl-1,10-phenanthroline . These compounds share structural similarities but differ in their specific functional groups and electronic properties. The unique structure of this compound allows it to exhibit distinct electronic and optical characteristics, making it particularly valuable in advanced material applications.
Properties
IUPAC Name |
10,22-dimethyl-7,19-diphenyl-2,6,14,18-tetrazatricyclo[18.4.0.08,13]tetracosa-1(20),6,8(13),9,11,18,21,23-octaene-3,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O2/c1-23-13-15-29-27(21-23)33(25-9-5-3-6-10-25)35-19-17-32(40)38-30-16-14-24(2)22-28(30)34(26-11-7-4-8-12-26)36-20-18-31(39)37-29/h3-16,21-22H,17-20H2,1-2H3,(H,37,39)(H,38,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQXOJWOSBLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CCN=C(C3=C(C=CC(=C3)C)NC(=O)CCN=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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